molecular formula C12H13NO3 B3132508 5,6,7-Trimethoxyisoquinoline CAS No. 36982-71-5

5,6,7-Trimethoxyisoquinoline

Cat. No.: B3132508
CAS No.: 36982-71-5
M. Wt: 219.24 g/mol
InChI Key: OEJOVFSDPNFRGL-UHFFFAOYSA-N
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Description

5,6,7-Trimethoxyisoquinoline: is an organic compound belonging to the isoquinoline family Isoquinolines are aromatic heterocyclic compounds that consist of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-trimethoxyisoquinoline typically involves the metalation of isoquinoline derivatives. One common method is the metalation of this compound with TMPMgCl∙LiCl (1.5 equivalents) at room temperature for 4 hours, followed by reaction with aromatic aldehydes . This method allows for the regioselective introduction of functional groups at specific positions on the isoquinoline ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar metalation techniques. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, time, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5,6,7-Trimethoxyisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 5,6,7-Trimethoxyisoquinoline is used as a building block in the synthesis of complex organic molecules

Biology and Medicine: The compound has shown potential as an anticancer agent and tubulin polymerization inhibitor . It exhibits cytotoxic activity against various cancer cell lines and can induce cell cycle arrest and apoptosis. Additionally, it has been studied for its antioxidant properties and enzyme inhibition activities .

Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives are explored for their potential as therapeutic agents and bioactive compounds.

Mechanism of Action

Mechanism of Action: 5,6,7-Trimethoxyisoquinoline exerts its effects primarily through the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cells . The compound interacts with the binding site of tubulin, preventing the formation of microtubules necessary for cell division.

Molecular Targets and Pathways: The primary molecular target of this compound is tubulin. By binding to tubulin, the compound interferes with microtubule assembly, affecting essential cellular processes such as mitosis, cell motion, and intracellular transport.

Comparison with Similar Compounds

Uniqueness: 5,6,7-Trimethoxyisoquinoline is unique due to the presence of three methoxy groups, which confer distinct chemical properties and reactivity. Its ability to undergo regioselective metalation and its potential as a tubulin polymerization inhibitor make it a valuable compound in both synthetic chemistry and medicinal research.

Properties

IUPAC Name

5,6,7-trimethoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-14-10-6-8-7-13-5-4-9(8)11(15-2)12(10)16-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJOVFSDPNFRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C=CN=CC2=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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